(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
(E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves several steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(4-chlorobenzyl)oxybenzaldehyde, which is then subjected to a series of reactions to introduce the cyano and propenamide groups. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
(E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
- (E)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
Uniqueness
(E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.
Properties
Molecular Formula |
C22H21ClN2O3 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C22H21ClN2O3/c23-19-7-3-17(4-8-19)15-28-20-9-5-16(6-10-20)12-18(13-24)22(26)25-14-21-2-1-11-27-21/h3-10,12,21H,1-2,11,14-15H2,(H,25,26)/b18-12+ |
InChI Key |
DKYLBPHJHOJMLZ-LDADJPATSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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